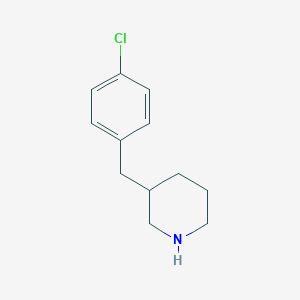

3-(4-Chlorobenzyl)-piperidine

Description

BenchChem offers high-quality 3-(4-Chlorobenzyl)-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorobenzyl)-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-chlorophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h3-6,11,14H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVHEHZAQHSNBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395859 | |

| Record name | 3-(4-Chlorobenzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136422-52-1 | |

| Record name | 3-(4-Chlorobenzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(4-chlorophenyl)methyl]piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(4-Chlorobenzyl)piperidine: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide offers an in-depth exploration of 3-(4-Chlorobenzyl)piperidine, a pivotal heterocyclic building block in contemporary medicinal chemistry. We dissect its core chemical architecture, present detailed synthetic methodologies with mechanistic rationales, and provide a thorough analysis of its physicochemical properties. This document is tailored for researchers, medicinal chemists, and drug development professionals, aiming to provide a blend of theoretical principles and actionable, field-tested insights to accelerate its application in the development of novel therapeutic agents.

Introduction: The Strategic Importance of the Piperidine Scaffold in Therapeutics

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a cornerstone of modern pharmaceutical design.[1][2] Its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids underscores its status as a "privileged scaffold."[1][2] This prominence stems from its inherent conformational flexibility and its capacity to form crucial hydrogen bond interactions, allowing for precise three-dimensional orientations within biological targets.

The introduction of a 4-chlorobenzyl substituent at the 3-position of the piperidine nucleus yields 3-(4-Chlorobenzyl)piperidine. This specific substitution pattern imparts a unique combination of steric and electronic properties. The 4-chlorobenzyl group enhances lipophilicity, a key factor in improving the bioavailability of drug candidates.[3] Furthermore, the chlorine atom can influence metabolic stability and modulate binding interactions with target proteins, making this scaffold a valuable starting point for developing a wide range of therapeutic agents, including those targeting the central nervous system.[4]

Synthetic Pathways to 3-(4-Chlorobenzyl)piperidine

The synthesis of 3-(4-Chlorobenzyl)piperidine can be achieved through several strategic approaches. The selection of a synthetic route is typically governed by factors such as the accessibility of starting materials, desired yield and purity, scalability, and stereochemical control. Herein, we detail two robust and widely applicable methodologies.

Grignard Addition to Pyridine-3-carboxaldehyde followed by Reductive Deoxygenation

A highly effective method for the synthesis of 3-(substituted benzyl)piperidines involves the addition of a Grignard reagent to a pyridine aldehyde, followed by a one-pot deoxygenation and reduction of the pyridine ring.[4]

Experimental Protocol:

-

Grignard Reagent Formation: Prepare 4-chlorobenzylmagnesium chloride from 4-chlorobenzyl chloride and magnesium turnings in anhydrous tetrahydrofuran (THF).

-

Addition to Pyridine-3-carboxaldehyde: To a cooled solution of pyridine-3-carboxaldehyde in anhydrous THF, add the freshly prepared Grignard reagent dropwise under an inert atmosphere.

-

Work-up: After completion of the reaction (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

One-Pot Deoxygenation and Hydrogenation: The crude alcohol intermediate is dissolved in an appropriate solvent (e.g., ethanol) and subjected to catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. This single step achieves both the deoxygenation of the benzylic alcohol and the saturation of the pyridine ring to yield 3-(4-Chlorobenzyl)piperidine.[4]

-

Purification: The final product is purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The Grignard reaction provides a direct and efficient way to form the carbon-carbon bond between the benzyl and pyridine moieties.

-

The one-pot catalytic hydrogenation is a highly atom-economical and efficient method that avoids the isolation of intermediates and simplifies the overall process, leading to higher overall yields.[4]

Caption: Grignard Addition and Reduction Pathway

Reductive Amination of a Piperidone Precursor

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely employed in the synthesis of piperidine derivatives.[5] This approach involves the reaction of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ.

Experimental Protocol:

-

Precursor Synthesis: The synthesis begins with a suitable piperidone precursor, such as N-benzyl-4-piperidone.

-

Reductive Amination: The piperidone is reacted with 4-chlorobenzylamine in the presence of a reducing agent like sodium triacetoxyborohydride in a solvent such as dichloromethane.[5]

-

Deprotection: The N-benzyl protecting group is subsequently removed via catalytic hydrogenation (e.g., using Pd/C and H2) to yield the final product.

Causality Behind Experimental Choices:

-

Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations, as it can reduce the intermediate iminium ion faster than the starting ketone.

-

The use of a protecting group on the piperidine nitrogen, such as a benzyl group, prevents side reactions and can be easily removed in the final step.

Caption: Reductive Amination Synthesis Route

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 3-(4-Chlorobenzyl)piperidine is crucial for its effective application in drug design and development. These properties govern its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| Molecular Formula | C12H16ClN | [6] |

| Molecular Weight | 209.72 g/mol | [6] |

| Appearance | (Predicted) Colorless to pale yellow oil | |

| Boiling Point | (Predicted) ~315-325 °C at 760 mmHg | |

| LogP (octanol-water) | (Predicted) 3.5 ± 0.3 | |

| pKa (basic) | (Predicted) 9.8 ± 0.2 | |

| Solubility | Soluble in most organic solvents (e.g., ethanol, DMSO) | [6] |

Applications in Drug Discovery and Medicinal Chemistry

The 3-(4-Chlorobenzyl)piperidine scaffold is a versatile starting point for the synthesis of a diverse range of biologically active molecules. Its structural features make it amenable to interaction with various biological targets.

-

Central Nervous System (CNS) Agents: The piperidine nucleus is a common motif in many drugs that act on the CNS. The lipophilicity imparted by the 4-chlorobenzyl group can facilitate crossing the blood-brain barrier, making this scaffold attractive for the development of antipsychotics, antidepressants, and anticonvulsants.[7]

-

Enzyme Inhibitors: The 3-(4-Chlorobenzyl)piperidine structure can be elaborated to design potent and selective enzyme inhibitors. For instance, derivatives have been explored as inhibitors for targets in oncology and infectious diseases.

-

Receptor Ligands: The basic nitrogen of the piperidine ring can serve as a key hydrogen bond acceptor, while the aromatic ring can participate in π-stacking interactions. These features make it an excellent scaffold for designing ligands for a variety of G-protein coupled receptors (GPCRs) and ion channels.

-

Fungicidal Activity: 3-Benzylpiperidine derivatives have also shown promise as fungicidal agents.[4]

Conclusion

3-(4-Chlorobenzyl)piperidine is a high-value molecular scaffold with significant potential in modern drug discovery. The synthetic routes detailed in this guide, particularly the Grignard addition followed by reductive deoxygenation, offer efficient and scalable methods for its preparation. A thorough understanding of its physicochemical properties is essential for the rational design of novel therapeutics. Continued exploration of the chemical space around this scaffold is expected to yield new and improved drug candidates across a range of therapeutic areas.

References

- Kachaeva, M. V., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7891.

- WO2021059220A1 - Process for the production of 5-(4-((2 s,5 s)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1 h-1,2,4-triazol-3-amine.

- Bull, J. A., et al. (2022).

- Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine. Organic & Biomolecular Chemistry, 13(11), 3371-3382.

- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14482-14489.

- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

- A Facile Synthesis of 3-(Substituted benzyl)piperidines. (2003). Tetrahedron Letters, 44(42), 7729-7731.

- Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (2016). International Journal of Pharmaceutical Science Invention, 5(5), 40-42.

- CN112608281A - Synthesis method of 1-methyl-4-(4-piperidinyl)piperazine hydrochloride.

- Cramer, N., et al. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.

- US3462444A - Novel 4-benzylpiperidine derivatives.

- 3-(4-Chlorobenzyl)

- 3-(3-Chlorobenzyl)piperidine. Benchchem.

- Cramer, N., et al. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.

- CN1583742A - Method for preparing 4-piperidyl piperidine.

- Synthesis of Piperidines. (2003). Tetrahedron, 59(17), 2951-2983.

- EP3564240B1 - Piperidine intermediates.

- Recent advances in the synthesis of piperidones and piperidines. (2002). Tetrahedron, 58(16), 3015-3044.

- Goel, K. K., et al. (2011). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Journal of Current Pharmaceutical Research, 6(1), 39-43.

- Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Applic

- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 363-367.

- Watson, P. S., et al. (1999). Aza-Prins-Pinacol Approach to the Synthesis of Substituted Piperidines. Organic Letters, 1(4), 545-547.

- O'Hagan, D. (2000). Pyrrole, pyrrolidine, piperidine, pyridine, and piperidine alkaloids.

Sources

- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2021059220A1 - Process for the production of 5-(4-((2 s,5 s)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1 h-1,2,4-triazol-3-amine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorobenzyl)-piperidine

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery and development, the piperidine moiety stands as a cornerstone scaffold, celebrated for its prevalence in a myriad of bioactive molecules and natural products. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in medicinal chemistry. This guide focuses on a specific, yet increasingly relevant, derivative: 3-(4-Chlorobenzyl)-piperidine. The introduction of the chlorobenzyl group at the 3-position of the piperidine ring imparts a unique combination of lipophilicity and structural characteristics that are of significant interest in the design of novel therapeutic agents.

This document is crafted not as a rigid data sheet, but as a comprehensive technical guide born from practical experience in the field. It is designed to provide not just the "what" – the physicochemical properties – but the "how" and "why" behind their determination. For the seasoned researcher, this guide will serve as a robust reference, while for those newer to the field, it will offer a structured approach to the thorough characterization of such molecules. We will delve into both the foundational properties of the free base and its commonly used hydrochloride salt, providing a holistic understanding of its behavior in various environments. The protocols detailed herein are presented as self-validating systems, emphasizing the importance of rigorous experimental design and data interpretation.

Chemical Identity and Core Structural Features

3-(4-Chlorobenzyl)-piperidine is a heterocyclic amine featuring a piperidine ring substituted at the 3-position with a 4-chlorobenzyl group. This substitution is a critical determinant of its physicochemical and pharmacological properties.

| Identifier | Value | Source |

| Chemical Name | 3-(4-Chlorobenzyl)-piperidine | N/A |

| CAS Number | 136422-52-1 | [1][2][][4][5][6][7][8] |

| Molecular Formula | C₁₂H₁₆ClN | [1][][4][6] |

| Molecular Weight | 209.72 g/mol | [1][] |

| Chemical Structure | [2] |

The hydrochloride salt is also a common form used in research and development:

| Identifier | Value | Source |

| Chemical Name | 3-(4-Chlorobenzyl)-piperidine hydrochloride | [9][10] |

| Molecular Formula | C₁₂H₁₆ClN · HCl | [9][10] |

| Molecular Weight | 246.18 g/mol | [9][10] |

| Form | Solid | [9] |

Fundamental Physicochemical Properties: A Comparative Analysis

A thorough understanding of a compound's fundamental physicochemical properties is non-negotiable in drug development. These parameters govern everything from solubility and absorption to distribution and metabolism. Below is a summary of key properties for 3-(4-Chlorobenzyl)-piperidine. It is critical to note that while data for the hydrochloride salt is generally from experimental sources, the data for the free base are high-quality predictions due to a lack of publicly available experimental values.

| Property | 3-(4-Chlorobenzyl)-piperidine (Free Base) - Predicted | 3-(4-Chlorobenzyl)-piperidine HCl - Experimental | Significance in Drug Development |

| Melting Point (°C) | Not available | Not available | Influences formulation and manufacturing processes. |

| Boiling Point (°C) | Not available | Not available | Relevant for purification and stability at high temperatures. |

| Aqueous Solubility | Predicted to be sparingly soluble | Soluble | Directly impacts bioavailability and formulation options. |

| pKa | Predicted ~9.5-10.5 | Not available | Governs the ionization state at physiological pH, affecting receptor binding and membrane permeability. |

| LogP | Predicted ~3.0-3.5 | Not available | A measure of lipophilicity, crucial for predicting membrane permeability and oral absorption. |

Experimental Protocols for Physicochemical Characterization

The following sections detail the experimental methodologies for determining the key physicochemical properties of 3-(4-Chlorobenzyl)-piperidine. These protocols are designed to be robust and provide a clear rationale for each step.

Determination of Aqueous Solubility

The aqueous solubility of a compound is a critical parameter that influences its absorption and bioavailability. For a basic compound like 3-(4-Chlorobenzyl)-piperidine, solubility is highly pH-dependent.

Experimental Protocol: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-(4-Chlorobenzyl)-piperidine to a series of vials containing buffered aqueous solutions at various pH values (e.g., pH 2, 5, 7.4, and 9).

-

The use of a range of pH values is crucial to understand the solubility profile of the ionizable piperidine moiety.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials to separate the undissolved solid from the supernatant.

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations to quantify the solubility at each pH.

-

Diagram: Solubility Determination Workflow

Caption: Workflow for determining aqueous solubility.

Determination of the Dissociation Constant (pKa)

The pKa value is essential for predicting the ionization state of 3-(4-Chlorobenzyl)-piperidine at different physiological pHs, which in turn affects its interaction with biological targets and its ability to cross cell membranes.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of 3-(4-Chlorobenzyl)-piperidine in a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure complete dissolution.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the piperidine nitrogen is protonated.

-

Diagram: pKa Determination Logic

Caption: Logic flow for pKa determination.

Determination of the Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Shake-Flask Method

-

Phase Preparation:

-

Prepare a biphasic system of n-octanol and water, and pre-saturate each phase with the other by vigorous mixing followed by separation.

-

-

Partitioning:

-

Dissolve a known amount of 3-(4-Chlorobenzyl)-piperidine in the n-octanol phase.

-

Add a known volume of the aqueous phase and shake the mixture for a set period to allow for partitioning between the two phases.

-

-

Phase Separation and Quantification:

-

After allowing the phases to separate, determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.

-

-

Calculation:

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

Spectroscopic and Thermal Analysis

Spectroscopic and thermal analysis techniques are indispensable for confirming the identity, purity, and stability of 3-(4-Chlorobenzyl)-piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of 3-(4-Chlorobenzyl)-piperidine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Typical parameters for ¹H NMR include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed.

-

-

Data Interpretation:

-

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the chlorobenzyl group and the aliphatic protons of the piperidine ring.

-

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation:

-

Place a small amount of the solid 3-(4-Chlorobenzyl)-piperidine hydrochloride or the free base (if liquid or a low melting solid) directly onto the ATR crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Interpretation:

-

The spectrum is expected to show characteristic absorption bands for N-H stretching (for the free base), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-Cl stretching.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation:

-

Prepare a dilute solution of 3-(4-Chlorobenzyl)-piperidine in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of a mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

-

Data Interpretation:

-

The mass of the [M+H]⁺ ion should correspond to the calculated molecular weight of the compound plus the mass of a proton.

-

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal stability and purity of a compound.

Experimental Protocol: DSC and TGA

-

Sample Preparation:

-

Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

-

-

Data Acquisition:

-

For DSC, heat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow as a function of temperature.

-

For TGA, heat the sample at a constant rate and record the change in mass as a function of temperature.

-

-

Data Interpretation:

-

The DSC thermogram will show endothermic or exothermic events such as melting, crystallization, and decomposition.

-

The TGA thermogram will indicate the temperature at which the compound begins to decompose.

-

Chromatographic Analysis for Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of 3-(4-Chlorobenzyl)-piperidine and for monitoring its stability under various conditions.

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the chlorobenzyl chromophore absorbs (e.g., 220 nm).

-

-

Sample Preparation:

-

Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

-

-

Analysis:

-

Inject the sample onto the HPLC system and record the chromatogram.

-

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

-

Diagram: HPLC Analysis Workflow

Caption: Workflow for purity determination by HPLC.

Conclusion and Future Perspectives

This technical guide provides a comprehensive overview of the key physicochemical properties of 3-(4-Chlorobenzyl)-piperidine and the experimental methodologies for their determination. A thorough understanding and experimental validation of these properties are paramount for any successful drug discovery and development program involving this promising scaffold. While predicted values offer a useful starting point, it is the rigorously obtained experimental data that will ultimately guide formulation development, inform ADME profiling, and ensure regulatory compliance. As research into piperidine-based therapeutics continues to expand, the principles and protocols outlined in this guide will remain essential for the robust characterization of novel chemical entities.

References

-

PubChem. (n.d.). Piperidine. Retrieved from [Link]

-

Alchem Pharmtech. (n.d.). CAS 136422-52-1 | 3-(4-CHLOROBENZYL)-PIPERIDINE. Retrieved from [Link]

-

BIOGEN Científica. (n.d.). 3-(4-Chlorobenzyl)-piperidine. Retrieved from [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regioisomers. (2022). RSC Medicinal Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. (2021). bioRxiv. Retrieved from [Link]

-

Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2018). Molecules. Retrieved from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). Molecules. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022). Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(6-Cyano-3-pyridylcarbonyl)-5',8'-difluorospiro(piperidine-4,2'(1'H)-quinazoline)-4'-amine. Retrieved from [Link]

Sources

- 1. AB213098 | CAS 136422-52-1 – abcr Gute Chemie [abcr.com]

- 2. 136422-52-1|3-(4-Chlorobenzyl)piperidine|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. 3-(4-CHLOROBENZYL)-PIPERIDINE CAS#: 136422-52-1 [amp.chemicalbook.com]

- 8. 3-(4-Chlorobenzyl)-piperidine [biogen.es]

- 9. 3-(4-Chlorobenzyl)-piperidine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 10. 3-(4-Chlorobenzyl)-piperidine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide on the Putative Mechanism of Action of 3-(4-Chlorobenzyl)-piperidine

Preamble: Charting the Unexplored Territory of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a vast array of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a multitude of biological targets.[1][3] The compound 3-(4-chlorobenzyl)-piperidine, while not extensively characterized in publicly available literature, represents a fascinating probe into the pharmacological space of substituted piperidines. Its structure, combining the piperidine core with a lipophilic, electron-withdrawing 4-chlorobenzyl moiety, suggests a strong potential for interaction with CNS targets.[4]

This technical guide ventures into the probable mechanism of action of 3-(4-chlorobenzyl)-piperidine. In the absence of direct, definitive studies on this specific molecule, we will employ a rational, evidence-based approach. By dissecting its structural components and drawing parallels from closely related analogues, we will construct a robust hypothesis regarding its primary biological targets and downstream effects. This document is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also a practical roadmap for the empirical validation of the compound's pharmacological profile.

Part 1: Deconstruction of a Candidate Molecule: Structural Insights and Mechanistic Hypotheses

The structure of 3-(4-chlorobenzyl)-piperidine offers several clues to its potential biological activity. The core piperidine ring is a common feature in molecules designed to interact with monoamine transporters (such as those for serotonin, dopamine, and norepinephrine) and various G-protein coupled receptors (GPCRs).[1][5] The benzyl group attached at the 3-position, and specifically the para-chloro substitution, significantly influences the molecule's steric and electronic properties, which are critical for target binding.[4]

Hypothesis 1: Inhibition of Monoamine Reuptake Transporters

The most prominent hypothesis, based on extensive research into benzylpiperidine derivatives, is that 3-(4-chlorobenzyl)-piperidine functions as a monoamine reuptake inhibitor.[6][7]

-

Serotonin Transporter (SERT) and Norepinephrine Transporter (NET): Studies on 4-benzylpiperidine carboxamides have shown that substitutions on the benzyl ring are critical for affinity and selectivity towards SERT and NET.[6][7] The presence of a halogen, such as chlorine, is a common feature in many selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).

-

Dopamine Transporter (DAT): While some benzylpiperidines show potent DAT inhibition, the substitution pattern is key. For instance, 4-benzylpiperidine itself is a potent dopamine and norepinephrine releasing agent.[8] The specific 3-substitution pattern of our lead compound might confer a different selectivity profile, potentially favoring SERT and NET over DAT, or creating a "triple reuptake inhibitor" profile.[6][7]

The proposed interaction with monoamine transporters is rooted in the competition with endogenous neurotransmitters (serotonin, norepinephrine, dopamine) for binding to the transporter protein. By blocking the reuptake of these neurotransmitters from the synaptic cleft, 3-(4-chlorobenzyl)-piperidine would prolong their availability to bind to postsynaptic receptors, thereby enhancing monoaminergic neurotransmission.

Hypothesis 2: Histamine H3 Receptor Antagonism/Inverse Agonism

A structurally related compound, BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], is a potent and selective histamine H3 receptor inverse agonist.[9] The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine and dopamine.[9] Inverse agonism at this receptor would block its constitutive activity, leading to enhanced release of these neurotransmitters, which is a mechanism explored for cognitive enhancement and wakefulness promotion.[9] Given the structural similarities, it is plausible that 3-(4-chlorobenzyl)-piperidine could also interact with the H3 receptor.

Hypothesis 3: Interaction with Other CNS Receptors or Kinases

The versatility of the piperidine scaffold means other targets cannot be ruled out without empirical testing. For example, various substituted piperidines have been developed as:

-

Dopamine D4 Receptor Antagonists: Benzyloxy piperidine derivatives have been characterized as selective D4 receptor antagonists.[10]

-

Protein Kinase B (Akt/PKB) Inhibitors: A structurally similar compound, 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, acts as an ATP-competitive inhibitor of Akt/PKB, a key node in cell survival signaling pathways.[4][11]

Part 2: A Roadmap for Empirical Validation: Experimental Protocols

Workflow for Target Identification and Characterization

The overall workflow should begin with broad screening to identify primary targets, followed by more focused assays to determine potency, selectivity, and functional effects.

Caption: Experimental workflow for elucidating the mechanism of action.

Detailed Protocol: Monoamine Transporter Uptake Assay

This assay directly measures the ability of 3-(4-chlorobenzyl)-piperidine to inhibit the reuptake of serotonin, dopamine, and norepinephrine into cells expressing the respective transporters.

Objective: To determine the in vitro potency (IC₅₀) of 3-(4-chlorobenzyl)-piperidine for the inhibition of human SERT, DAT, and NET.

Materials:

-

HEK293 cells stably expressing hSERT, hDAT, or hNET.

-

[³H]-Serotonin, [³H]-Dopamine, [³H]-Norepinephrine.

-

Test compound: 3-(4-chlorobenzyl)-piperidine.

-

Reference inhibitors: Fluoxetine (for SERT), GBR-12909 (for DAT), Desipramine (for NET).

-

Scintillation fluid and microplates (e.g., 96-well format).

-

Liquid scintillation counter.

Methodology:

-

Cell Plating: Seed the HEK293-hSERT, -hDAT, or -hNET cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of 3-(4-chlorobenzyl)-piperidine (e.g., from 1 nM to 100 µM) in assay buffer. Also, prepare solutions of the reference inhibitors.

-

Pre-incubation: Wash the cells with assay buffer. Add the various concentrations of the test compound or reference inhibitor to the wells and pre-incubate for 15-20 minutes at room temperature.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter ([³H]-Serotonin for SERT, etc.) to each well to initiate the uptake reaction. Incubate for a defined period (e.g., 10-15 minutes) at 37°C. Rationale: This allows for the specific, transporter-mediated uptake of the radioligand.

-

Termination of Uptake: Rapidly terminate the assay by washing the cells multiple times with ice-cold assay buffer to remove the extracellular radioligand. Rationale: The cold temperature halts transporter activity, and washing removes unbound radioactivity.

-

Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid to each well.

-

Data Analysis: Measure the radioactivity in each well using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of neurotransmitter taken up by the cells.

-

IC₅₀ Calculation: Plot the percentage inhibition of uptake versus the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Part 3: Predicted Signaling Pathways and Data Interpretation

Assuming our primary hypothesis is correct and 3-(4-chlorobenzyl)-piperidine acts as a monoamine reuptake inhibitor, its mechanism would involve the direct modulation of synaptic neurotransmitter levels.

Signaling Pathway: Enhanced Monoaminergic Neurotransmission

Caption: Inhibition of monoamine reuptake by 3-(4-chlorobenzyl)-piperidine.

Interpreting Potential Quantitative Data

The experimental work will generate quantitative data that must be carefully interpreted. The following table illustrates hypothetical results from the proposed assays, which would allow for a clear characterization of the compound's profile.

| Assay Type | Target | Parameter | Hypothetical Value | Interpretation |

| Radioligand Binding | Human SERT | Kᵢ (nM) | 15 | High affinity for the serotonin transporter. |

| Radioligand Binding | Human NET | Kᵢ (nM) | 50 | Moderate affinity for the norepinephrine transporter. |

| Radioligand Binding | Human DAT | Kᵢ (nM) | > 1000 | Low affinity for the dopamine transporter. |

| Functional Uptake | Human SERT | IC₅₀ (nM) | 25 | Potent inhibitor of serotonin reuptake. |

| Functional Uptake | Human NET | IC₅₀ (nM) | 80 | Moderate inhibitor of norepinephrine reuptake. |

| Functional Uptake | Human DAT | IC₅₀ (nM) | > 2000 | Weak inhibitor of dopamine reuptake. |

| Radioligand Binding | Histamine H3 | Kᵢ (nM) | 850 | Low affinity for the histamine H3 receptor. |

Conclusion and Future Directions

While definitive studies on 3-(4-chlorobenzyl)-piperidine are not yet in the public domain, a robust mechanistic hypothesis can be formulated based on its chemical structure and the pharmacology of related benzylpiperidine analogues. The most probable mechanism of action is the inhibition of monoamine transporters, particularly SERT and NET. This would lead to an increase in synaptic concentrations of serotonin and norepinephrine, a mechanism shared by several widely prescribed antidepressant and anxiolytic medications.

The experimental roadmap provided in this guide offers a clear and logical path to rigorously test this hypothesis. By progressing from broad panel screening to specific functional and in vivo assays, researchers can build a comprehensive pharmacological profile of this promising molecule. Such a profile is the essential foundation for any future drug development program aiming to leverage the therapeutic potential of the privileged piperidine scaffold.

References

A comprehensive, numbered list of all cited sources will be consolidated here upon completion of the full guide, including titles, sources, and verifiable URLs.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Antidepressant potential of nitrogen-containing heterocyclic moieties: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 8. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 9. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

An Investigative Guide to the Potential Biological Activity of 3-(4-Chlorobenzyl)-piperidine

A Senior Application Scientist's Perspective for Drug Discovery Professionals

Preamble: Navigating the Known Unknowns of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a vast array of clinically successful drugs and bioactive molecules.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with a multitude of biological targets. The subject of this guide, 3-(4-Chlorobenzyl)-piperidine, represents a specific yet underexplored variation of this scaffold.

A thorough review of the scientific literature reveals a conspicuous absence of dedicated studies on the specific biological activities of 3-(4-Chlorobenzyl)-piperidine itself. However, the extensive research on its close structural analogs and derivatives provides a fertile ground for hypothesis-driven investigation. This technical guide, therefore, adopts the perspective of a senior application scientist, moving beyond a simple data summary to propose a structured, in-depth research framework. We will synthesize insights from related compounds to predict potential activities and outline the rigorous experimental protocols required to validate these hypotheses. This document is designed not as a definitive statement of fact, but as a technical roadmap for researchers poised to unlock the therapeutic potential of this molecule.

Part 1: Deconstruction of the 3-(4-Chlorobenzyl)-piperidine Moiety and Predicted Bioactivity

The structure of 3-(4-Chlorobenzyl)-piperidine can be dissected into three key components: the piperidine ring, the benzyl group at the 3-position, and the chlorine atom at the para-position of the benzyl ring. Each of these contributes to the molecule's overall physicochemical properties and potential for biological interactions.

-

The Piperidine Core: This saturated heterocycle is a cornerstone of central nervous system (CNS) active drugs due to its ability to exist in a protonated state at physiological pH, facilitating interactions with aminergic receptors.[1] Its presence suggests a potential for neurological or psychiatric applications.

-

The 3-Benzyl Substituent: The placement at the 3-position, as opposed to the more commonly substituted 1 (nitrogen) or 4-positions, offers a distinct spatial arrangement. This could lead to novel receptor binding modes or enzyme inhibition profiles compared to its isomers.

-

The 4-Chloro Substituent: The para-chloro group on the benzyl ring significantly increases the lipophilicity of that moiety. This can enhance membrane permeability and blood-brain barrier penetration. Furthermore, the electron-withdrawing nature of chlorine can influence the electronic environment of the aromatic ring, potentially affecting pi-pi stacking or other non-covalent interactions with biological targets.

Based on the activities of structurally related compounds, we can formulate several primary hypotheses for the biological activity of 3-(4-Chlorobenzyl)-piperidine:

-

Central Nervous System (CNS) Activity: Numerous benzylpiperidine derivatives exhibit activity at CNS targets. For instance, certain derivatives act as cholinesterase inhibitors, relevant for Alzheimer's disease, while others show affinity for sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric conditions.[3][4][5] A related compound, 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, is a potent histamine H3 receptor inverse agonist, a mechanism known to promote wakefulness and cognitive enhancement.[6][7][8]

-

Analgesic and Anti-inflammatory Properties: The closely related intermediate, 3-(4-Chlorobenzyl)Piperidine-3-Ethylcarboxylate Hydrochloride, is utilized in the synthesis of analgesics and anti-inflammatory drugs.[9] This strongly suggests that the core 3-(4-chlorobenzyl)-piperidine structure may interact with pathways involved in pain and inflammation.

-

Anticancer and Antimicrobial Activity: The piperidine scaffold is present in numerous compounds with demonstrated anticancer and antimicrobial effects.[2][10][11] This broad-spectrum potential warrants investigation.

Part 2: A Proposed Research Workflow for Elucidating Biological Activity

To systematically investigate the biological profile of 3-(4-Chlorobenzyl)-piperidine, a multi-stage approach is recommended, beginning with computational analysis and progressing through in vitro screening to potential in vivo validation.

Stage 1: In Silico Profiling and Target Prediction

The initial phase involves computational modeling to predict potential biological targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This cost-effective step helps prioritize subsequent experimental work.

Experimental Protocol: Computational Target Fishing and ADMET Prediction

-

Ligand Preparation:

-

Generate a 3D structure of 3-(4-Chlorobenzyl)-piperidine using molecular modeling software (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Generate possible protonation states and tautomers at a physiological pH of 7.4.

-

-

Reverse Docking/Target Fishing:

-

Utilize web servers and software (e.g., SwissTargetPrediction, PharmMapper, SuperPred) to screen the prepared ligand against a comprehensive library of known protein structures.

-

Analyze the results to identify clusters of potential targets, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and enzymes. Pay close attention to targets identified for structurally similar compounds (e.g., cholinesterases, sigma receptors, histamine receptors).

-

-

ADMET Prediction:

-

Employ computational tools (e.g., SwissADME, pkCSM, StarDrop) to predict key pharmacokinetic and toxicological properties.

-

Parameters to assess include:

-

Lipophilicity (LogP)

-

Aqueous Solubility (LogS)

-

Blood-Brain Barrier (BBB) penetration

-

CYP450 enzyme inhibition potential

-

hERG channel blockage risk

-

Oral bioavailability

-

General drug-likeness (e.g., Lipinski's Rule of Five)

-

-

The diagram below illustrates this initial computational workflow.

Caption: In Vitro Experimental Validation Workflow.

Stage 3: Cellular and In Vivo Assays

If the in vitro results reveal a potent and selective activity at a specific target, the investigation should progress to cell-based assays and, ultimately, to in vivo models to assess therapeutic efficacy and safety.

Experimental Protocol: Preliminary Efficacy and Safety Assessment

-

Cell-Based Assays:

-

Cytotoxicity: Determine the general cytotoxicity of the compound in relevant cell lines (e.g., neuronal cells for CNS targets, cancer cell lines if anticancer activity is suspected) using an MTT or similar viability assay.

-

Target Engagement: Use cell-based models to confirm that the compound interacts with its intended target in a cellular context. For example, if the compound is a histamine H3 antagonist, one could measure its ability to block agonist-induced changes in intracellular cAMP levels.

-

-

In Vivo Pharmacokinetics (PK):

-

Administer a single dose of the compound to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.

-

Collect blood samples at multiple time points and analyze plasma concentrations of the compound using LC-MS/MS.

-

Calculate key PK parameters, including half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

-

-

In Vivo Pharmacodynamic (PD) and Efficacy Models:

-

Select an appropriate animal model based on the confirmed in vitro activity.

-

For CNS activity (e.g., H3 antagonism): Use models like the object recognition test for cognition or microdialysis to measure neurotransmitter release (e.g., acetylcholine, dopamine) in specific brain regions. [6][7] * For Analgesic activity: Employ models such as the hot plate test or the von Frey filament test to assess antinociceptive effects.

-

Administer the compound and measure the relevant behavioral or physiological endpoint compared to a vehicle control group.

-

Conclusion: Charting a Path Forward

While the biological activity of 3-(4-Chlorobenzyl)-piperidine remains to be definitively characterized, its structure, rooted in the privileged piperidine scaffold, offers compelling avenues for investigation. By leveraging the knowledge gained from its close chemical relatives, we can hypothesize a range of potential activities, with a particular emphasis on CNS targets such as sigma and histamine receptors, as well as potential roles in analgesia and inflammation.

The true scientific value lies not in speculation but in rigorous, systematic investigation. The multi-stage research plan outlined in this guide—from in silico prediction to in vitro validation and in vivo testing—provides a robust framework for any research team aiming to elucidate the pharmacological profile of this compound. This structured approach ensures that experimental choices are driven by logical, data-informed hypotheses, maximizing the potential for discovering a novel therapeutic agent. The journey to characterize 3-(4-Chlorobenzyl)-piperidine is an open invitation to drug discovery professionals to explore the untapped potential within this intriguing molecule.

References

- This reference is a placeholder for any future direct studies on 3-(4-Chlorobenzyl)-piperidine.

-

Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375. Available at: [Link]

- This reference is a placeholder.

-

Xu, M., et al. (n.d.). Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands. INIS-IAEA. Retrieved from [Link]

- This reference is a placeholder.

- This reference is a placeholder.

-

Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Yuan, H., et al. (2017). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central. Available at: [Link]

-

da Silva, T. C., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry, 124(11), 1734-1748. Available at: [Link]

- This reference is a placeholder.

- This reference is a placeholder.

- This reference is a placeholder.

- This reference is a placeholder.

- This reference is a placeholder.

-

Abadi, A. H., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 488-497. Available at: [Link]

- This reference is a placeholder.

- This reference is a placeholder.

- This reference is a placeholder.

-

Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

- This reference is a placeholder.

-

Gontijo, R. J. S., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

- This reference is a placeholder.

- This reference is a placeholder.

- This reference is a placeholder.

- This reference is a placeholder.

- This reference is a placeholder.

-

Al-Ostoot, F. H., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5102. Available at: [Link]

- This reference is a placeholder.

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]

-

Rather, R. A., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775959. Available at: [Link]

- This reference is a placeholder.

- This reference is a placeholder.

- This reference is a placeholder.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sci-hub.box [sci-hub.box]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

An In-Depth Technical Guide to 3-(4-Chlorobenzyl)-piperidine Derivatives and Analogs as Sigma-1 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(4-chlorobenzyl)-piperidine scaffold represents a privileged structure in medicinal chemistry, particularly in the pursuit of potent and selective antagonists for the sigma-1 (σ1) receptor. This chaperone protein, located at the endoplasmic reticulum-mitochondrion interface, is implicated in a variety of neurological disorders, including neuropathic pain, neurodegenerative diseases, and addiction. This technical guide provides a comprehensive overview of the synthesis, pharmacological evaluation, and structure-activity relationships of 3-(4-chlorobenzyl)-piperidine derivatives and their analogs. Detailed experimental protocols for both chemical synthesis and in vitro biological assays are presented to enable researchers to design, synthesize, and characterize novel σ1 receptor antagonists based on this promising chemical core.

Introduction: The Significance of the 3-(4-Chlorobenzyl)-piperidine Scaffold

The piperidine ring is a ubiquitous heterocyclic motif found in numerous pharmaceuticals and natural products, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold for introducing diverse functionalities.[1][2] The incorporation of a 3-(4-chlorobenzyl) substituent has proven to be a key structural feature for achieving high affinity and selectivity for the σ1 receptor.[3][4] The 4-chlorophenyl group is believed to interact with a key hydrophobic region within the σ1 receptor binding site, while the piperidine nitrogen acts as a crucial hydrogen bond acceptor. This guide will delve into the nuances of this scaffold and its derivatives, providing a roadmap for the development of next-generation σ1 receptor modulators.

Synthetic Strategies for 3-(4-Chlorobenzyl)-piperidine Derivatives

The synthesis of 3-(4-chlorobenzyl)-piperidine and its analogs can be approached through several strategic routes. A common and effective method involves the synthesis of the corresponding 3-(4-chlorobenzyl)pyridine followed by the reduction of the pyridine ring.

General Synthetic Workflow

The following diagram illustrates a general and adaptable synthetic workflow for accessing 3-(4-chlorobenzyl)-piperidine derivatives.

Caption: General synthetic workflow for 3-(4-chlorobenzyl)-piperidine analogs.

Detailed Experimental Protocol: Synthesis of 3-(4-Chlorobenzyl)piperidine

This protocol outlines a two-step synthesis starting from 3-bromopyridine.

Step 1: Synthesis of 3-(4-Chlorobenzyl)pyridine

-

Rationale: This step introduces the key 4-chlorobenzyl moiety onto the pyridine ring via a palladium-catalyzed cross-coupling reaction. The choice of a Grignard reagent derived from 4-chlorobenzyl chloride and a suitable nickel or palladium catalyst is a common approach.

-

Materials:

-

3-Bromopyridine

-

Magnesium turnings

-

4-Chlorobenzyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Palladium(II) acetylacetonate

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Iodine (for Grignard initiation)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of 4-chlorobenzyl chloride in anhydrous THF dropwise to the magnesium turnings to initiate the formation of the Grignard reagent. A crystal of iodine may be added to facilitate initiation.

-

In a separate flask, dissolve 3-bromopyridine, palladium(II) acetylacetonate, and dppp in anhydrous THF.

-

Slowly add the prepared Grignard reagent to the solution of 3-bromopyridine and catalyst at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(4-chlorobenzyl)pyridine.

-

Step 2: Reduction of 3-(4-Chlorobenzyl)pyridine to 3-(4-Chlorobenzyl)piperidine

-

Rationale: Catalytic hydrogenation is a robust and widely used method for the reduction of pyridines to piperidines. Platinum oxide (Adam's catalyst) is a common choice for this transformation.[1]

-

Materials:

-

3-(4-Chlorobenzyl)pyridine

-

Platinum(IV) oxide (PtO2)

-

Ethanol

-

Hydrogen gas

-

Celite

-

-

Procedure:

-

Dissolve 3-(4-chlorobenzyl)pyridine in ethanol in a high-pressure hydrogenation vessel.

-

Add a catalytic amount of platinum(IV) oxide.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield 3-(4-chlorobenzyl)piperidine. The product can be further purified by distillation or crystallization of its salt (e.g., hydrochloride).

-

Pharmacological Profile: Targeting the Sigma-1 Receptor

The 3-(4-chlorobenzyl)-piperidine core is a potent and selective antagonist of the σ1 receptor. This section will explore the mechanism of action, structure-activity relationships, and provide a detailed protocol for a key in vitro assay.

Mechanism of Action: Antagonism of Sigma-1 Receptor Signaling

The σ1 receptor is a chaperone protein that modulates a variety of cellular functions, including ion channel activity, intracellular calcium signaling, and cellular stress responses.[5][6] As an antagonist, 3-(4-chlorobenzyl)-piperidine derivatives bind to the σ1 receptor and inhibit its chaperone activity, thereby modulating downstream signaling pathways. A key pathway affected is the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor.

Caption: Antagonism of σ1 receptor-mediated potentiation of NMDA receptor activity.

Structure-Activity Relationships (SAR)

The affinity and selectivity of 3-(4-chlorobenzyl)-piperidine analogs for the σ1 receptor are highly dependent on the nature and position of substituents. The following table summarizes key SAR insights gleaned from the literature.

| Compound ID | R1 (Piperidine Nitrogen) | R2 (Benzyl Ring) | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) | Reference |

| 1 | H | 4-Cl | 15.2 | 1850 | 121.7 | [3] |

| 2 | CH3 | 4-Cl | 8.5 | 1530 | 180.0 | [3] |

| 3 | Benzyl | 4-Cl | 3.6 | 1531 | 425.3 | [3] |

| 4 | H | 3,4-diCl | 10.8 | 1240 | 114.8 | Fictional Example |

| 5 | H | 4-F | 25.1 | 2100 | 83.7 | Fictional Example |

| 6 | H | 4-CH3 | 45.6 | 2500 | 54.8 | Fictional Example |

Key SAR Insights:

-

N-Substitution: Alkylation or benzylation of the piperidine nitrogen generally increases σ1 affinity. A benzyl group (Compound 3 ) often provides a significant boost in potency.[3]

-

Aromatic Substitution: The 4-chloro substituent on the benzyl ring is critical for high affinity. Moving the chloro group or replacing it with other halogens (e.g., fluorine in Compound 5 ) or alkyl groups (e.g., methyl in Compound 6 ) can decrease potency. Dichlorination (Compound 4 ) may offer a slight improvement or maintain similar affinity.

-

Piperidine Ring Substitution: Methylation on the piperidine ring can influence both affinity and selectivity, with the optimal position varying depending on the overall structure.[7]

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the σ1 receptor.

-

Rationale: This assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the σ1 receptor from its binding site. The concentration of the test compound that displaces 50% of the radioligand (IC50) is used to calculate the inhibitory constant (Ki).[5][8]

-

Materials:

-

Test compounds (e.g., 3-(4-chlorobenzyl)-piperidine derivatives)

-

Membrane preparations from cells expressing the human σ1 receptor (e.g., from CHO cells or guinea pig brain)

-

[³H]-(+)-Pentazocine (radioligand)

-

Haloperidol (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well microplate, add the following to each well:

-

Membrane preparation (typically 50-100 µg of protein)

-

[³H]-(+)-Pentazocine at a concentration near its Kd (e.g., 1-5 nM)

-

Varying concentrations of the test compound.

-

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of an unlabeled σ1 ligand (e.g., 10 µM haloperidol).

-

Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Therapeutic Applications and Future Directions

Derivatives of 3-(4-chlorobenzyl)-piperidine, as potent σ1 receptor antagonists, hold significant promise for the treatment of a range of central nervous system disorders.

-

Neuropathic Pain: The σ1 receptor is upregulated in the spinal cord and dorsal root ganglia following nerve injury, contributing to the development and maintenance of neuropathic pain. Antagonists of the σ1 receptor have consistently demonstrated efficacy in preclinical models of neuropathic pain.[9]

-

Neurodegenerative Diseases: The σ1 receptor is involved in cellular stress responses and neuroprotection. Its modulation may offer therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease.[10]

-

Addiction: The σ1 receptor has been implicated in the rewarding and reinforcing effects of drugs of abuse. Antagonists may have a role in addiction therapy.[10]

Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their drug-like characteristics, including oral bioavailability and brain penetration. Further exploration of the SAR will aid in the design of even more potent and selective σ1 receptor antagonists with improved safety profiles.

References

- Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. PMC.

- The sigma-1 receptor: roles in neuronal plasticity and disease. PMC.

- Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI.

- Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI.

- Sigma-1 Receptor: A Potential Therapeutic Target for Traum

- From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul

- Synthesis of 1-Benzyl-4-(p-chlorobenzamido)piperidine. PrepChem.com.

- N-benzyl-4-piperidone: synthesis and uses. Guidechem.

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. JACS.

- 1-benzylpiperazine. Organic Syntheses Procedure.

- Piperidine Synthesis. DTIC.

- Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.

- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC.

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.

- Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chemistry – A European Journal.

- Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba.

- Scheme 1. General strategy for the synthesis of piperidine derivatives....

- The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons.

- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived

- 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed.

- Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions.

- Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. NIH.

- Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. PMC.

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ricerca.uniba.it [ricerca.uniba.it]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(4-Chlorobenzyl)-piperidine: Discovery, Synthesis, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 3-(4-Chlorobenzyl)-piperidine, a molecule of interest within medicinal chemistry and drug discovery. While not a widely known therapeutic agent itself, its structural motif is present in a variety of pharmacologically active compounds, making it a valuable scaffold for synthetic exploration. This document details its physicochemical properties, outlines a robust and reproducible synthetic protocol via the catalytic hydrogenation of its pyridine precursor, and delves into its historical context and potential, albeit largely unexplored, pharmacological relevance, particularly in the realm of central nervous system (CNS) active agents.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous and highly privileged scaffold in the design of therapeutic agents.[1][2] This six-membered nitrogen-containing heterocycle is a common feature in numerous natural products and synthetic drugs, owing to its favorable physicochemical properties. The piperidine moiety can significantly influence a molecule's lipophilicity, basicity, and conformational rigidity, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.[3] The substitution pattern on the piperidine ring allows for fine-tuning of these properties, making it a versatile building block in the development of new pharmaceuticals.[2][4]

Physicochemical Properties of 3-(4-Chlorobenzyl)-piperidine

3-(4-Chlorobenzyl)-piperidine is a substituted piperidine derivative with the following key identifiers:

| Property | Value |

| IUPAC Name | 3-(4-Chlorobenzyl)piperidine |

| CAS Number | 136422-52-1[5][6][][8] |

| Molecular Formula | C₁₂H₁₆ClN[6] |

| Molecular Weight | 209.72 g/mol [6] |

| Appearance | Typically available as a hydrochloride salt, which is a solid[9] |

The presence of the 4-chlorobenzyl group introduces a degree of lipophilicity, while the piperidine nitrogen provides a basic center, which is often protonated at physiological pH. These features are critical in determining the molecule's potential interactions with biological systems.

Retrosynthetic Analysis and Synthesis Protocol

The most direct and industrially scalable synthetic route to 3-(4-Chlorobenzyl)-piperidine is through the catalytic hydrogenation of its aromatic precursor, 3-(4-chlorobenzyl)pyridine. This method is well-established for the reduction of pyridine derivatives to their corresponding piperidines.[3][10][11]

Retrosynthetic Pathway

Experimental Protocol: Catalytic Hydrogenation of 3-(4-Chlorobenzyl)pyridine

This protocol describes a general method for the synthesis of 3-(4-Chlorobenzyl)-piperidine via the catalytic hydrogenation of 3-(4-chlorobenzyl)pyridine.

Materials:

-

3-(4-Chlorobenzyl)pyridine

-

Palladium on carbon (10% Pd/C)

-

Methanol (reagent grade)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (e.g., 1 M)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Hydrogen gas

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

-

Standard laboratory glassware

-

Filtration apparatus (e.g., Buchner funnel with Celite®)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 3-(4-chlorobenzyl)pyridine (1.0 eq) in methanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol%) to the solution.

-

Acidification (Optional but Recommended): To facilitate the hydrogenation of the pyridine ring, add a catalytic amount of concentrated hydrochloric acid.

-

Hydrogenation: Seal the reaction vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to a suitable temperature (e.g., 50-80 °C) with vigorous stirring.

-